(E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic compound that features a furan ring, a thiazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Synthesis of the thiazole ring: The thiazole ring can be formed by reacting a suitable amine with a thioamide under acidic conditions.
Formation of the pyrrolidine ring: The pyrrolidine ring can be synthesized through cyclization of an appropriate precursor.
Coupling reactions: The final step involves coupling the furan, thiazole, and pyrrolidine rings through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Possible applications in the development of new pharmaceuticals.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one can be compared with other compounds containing furan, thiazole, and pyrrolidine rings.
- Examples include this compound analogs with different substituents on the rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which can impart unique chemical and biological properties.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-13(4-3-11-2-1-8-18-11)16-7-5-12(10-16)19-14-15-6-9-20-14/h1-4,6,8-9,12H,5,7,10H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYDGMCXOUJVQT-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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